
Mg(II) protoporphyrin IX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium(II) protoporphyrin IX is a complex organic compound that plays a crucial role in the biosynthesis of chlorophyll in plants. It is a derivative of protoporphyrin IX, where a magnesium ion is inserted into the porphyrin ring. This compound is essential for photosynthesis, as it is a precursor to chlorophyll, the pigment responsible for capturing light energy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium(II) protoporphyrin IX typically involves the insertion of a magnesium ion into protoporphyrin IX. This process is catalyzed by the enzyme magnesium chelatase. The reaction conditions often include the presence of magnesium salts, such as magnesium chloride, and a suitable buffer to maintain the pH. The reaction is usually carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of magnesium(II) protoporphyrin IX can be achieved through a similar process but on a larger scale. The use of bioreactors and controlled environments ensures the efficient production of the compound. The process involves the extraction of protoporphyrin IX from natural sources, followed by the enzymatic insertion of magnesium ions.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium(II) protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form magnesium(II) protoporphyrin IX derivatives with different oxidation states.
Substitution: The magnesium ion can be substituted with other metal ions to form different metalloporphyrins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like zinc chloride or iron chloride can be used to substitute the magnesium ion.
Major Products Formed
The major products formed from these reactions include various metalloporphyrins and oxidized or reduced derivatives of magnesium(II) protoporphyrin IX.
Wissenschaftliche Forschungsanwendungen
Magnesium(II) protoporphyrin IX has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the properties of metalloporphyrins and their role in catalysis.
Biology: The compound is essential for understanding the biosynthesis of chlorophyll and the mechanisms of photosynthesis.
Medicine: Research on magnesium(II) protoporphyrin IX contributes to the development of photodynamic therapy for cancer treatment.
Industry: It is used in the production of artificial photosynthetic systems and as a pigment in various applications.
Wirkmechanismus
Magnesium(II) protoporphyrin IX exerts its effects by participating in the biosynthesis of chlorophyll. The magnesium ion in the center of the porphyrin ring plays a crucial role in capturing light energy and transferring it to the reaction center of the photosystem. This process involves the excitation of electrons and the generation of a proton gradient, which drives the synthesis of adenosine triphosphate (ATP).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc(II) protoporphyrin IX: Similar structure but with a zinc ion instead of magnesium.
Iron(III) protoporphyrin IX: Contains an iron ion and is a precursor to heme.
Copper(II) protoporphyrin IX: Contains a copper ion and has different redox properties.
Uniqueness
Magnesium(II) protoporphyrin IX is unique due to its role in photosynthesis. Unlike other metalloporphyrins, it specifically participates in the light-harvesting process, making it indispensable for the survival of photosynthetic organisms.
Eigenschaften
Molekularformel |
C34H34MgN4O4+2 |
|---|---|
Molekulargewicht |
587.0 g/mol |
IUPAC-Name |
magnesium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diium-22,24-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H34N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/b25-13?,26-13-,27-14-,28-15-,29-14?,30-15?,31-16?,32-16-; |
InChI-Schlüssel |
REJJDEGSUOCEEW-KOGNBAONSA-N |
Isomerische SMILES |
[H+].[H+].CC\1=C(C\2=[NH+]/C1=C\C3=C(C(=C([N-]3)/C=C\4/C(=C(C(=[NH+]4)/C=C\5/C(=C(/C(=C2)/[N-]5)CCC(=O)[O-])C)C=C)C)C=C)C)CCC(=O)[O-].[Mg+2] |
Kanonische SMILES |
[H+].[H+].CC1=C(C2=[NH+]C1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=[NH+]4)C=C5C(=C(C(=C2)[N-]5)CCC(=O)[O-])C)C=C)C)C=C)C)CCC(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



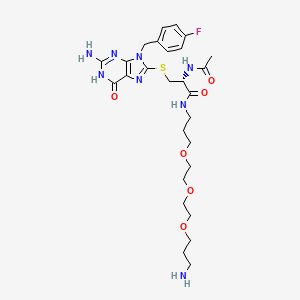

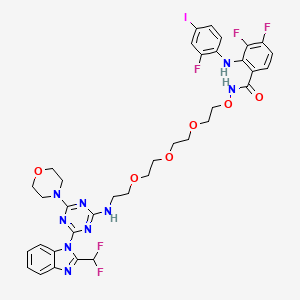
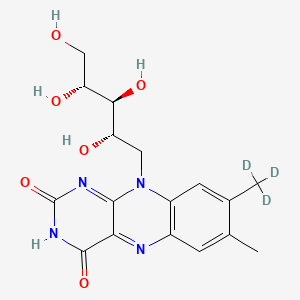
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)



![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
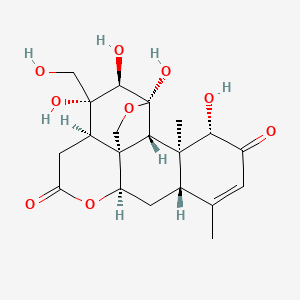
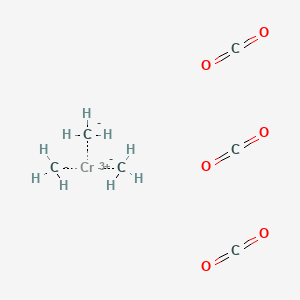
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)
![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
